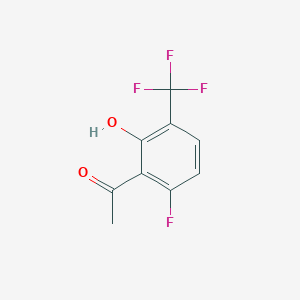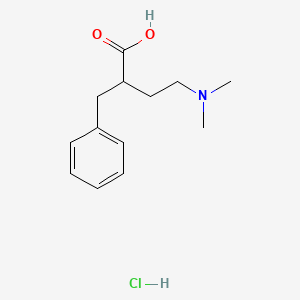
(Z)-N'-hydroxy-2-(3-hydroxy-4-methoxypyrrolidin-1-yl)acetimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N’-hydroxy-2-(3-hydroxy-4-methoxypyrrolidin-1-yl)acetimidamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxy group, a methoxy group, and a pyrrolidine ring, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(3-hydroxy-4-methoxypyrrolidin-1-yl)acetimidamide typically involves multiple steps, starting from readily available precursors. The process may include the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of Hydroxy and Methoxy Groups: These functional groups can be introduced through selective hydroxylation and methylation reactions.
Formation of the Acetimidamide Moiety: This step involves the reaction of the intermediate compound with appropriate reagents to form the acetimidamide group.
Industrial Production Methods
Industrial production of (Z)-N’-hydroxy-2-(3-hydroxy-4-methoxypyrrolidin-1-yl)acetimidamide may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
(Z)-N’-hydroxy-2-(3-hydroxy-4-methoxypyrrolidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
(Z)-N’-hydroxy-2-(3-hydroxy-4-methoxypyrrolidin-1-yl)acetimidamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or a precursor for biologically active molecules.
Medicine: Research may explore its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of (Z)-N’-hydroxy-2-(3-hydroxy-4-methoxypyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups, along with the pyrrolidine ring, may interact with enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
2-(3-Hydroxy-4-methoxypyrrolidin-1-yl)acetic acid: Shares the pyrrolidine ring and hydroxy/methoxy groups but differs in the acetic acid moiety.
3-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Contains similar functional groups but has a different core structure.
Uniqueness
(Z)-N’-hydroxy-2-(3-hydroxy-4-methoxypyrrolidin-1-yl)acetimidamide is unique due to its specific combination of functional groups and the presence of the acetimidamide moiety. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C7H15N3O3 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC 名称 |
N'-hydroxy-2-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethanimidamide |
InChI |
InChI=1S/C7H15N3O3/c1-13-6-3-10(2-5(6)11)4-7(8)9-12/h5-6,11-12H,2-4H2,1H3,(H2,8,9) |
InChI 键 |
PCCOTGGCFGIDQC-UHFFFAOYSA-N |
手性 SMILES |
COC1CN(CC1O)C/C(=N/O)/N |
规范 SMILES |
COC1CN(CC1O)CC(=NO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


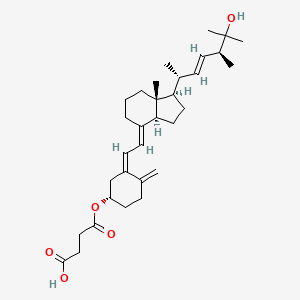
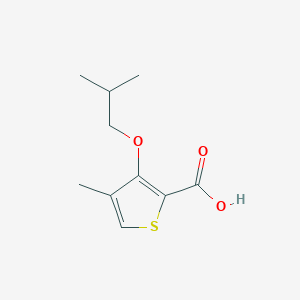

![9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13432884.png)
![Methyl 7-Chloro-2,3,4a,5-tetrahydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate](/img/structure/B13432886.png)
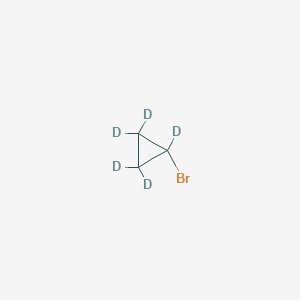
![5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarbonitrile](/img/structure/B13432897.png)
![1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1'-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid](/img/structure/B13432901.png)
